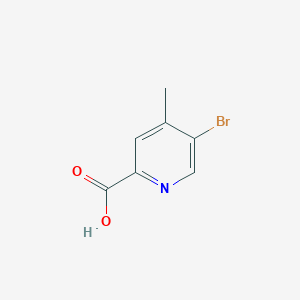

5-Bromo-4-methylpyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSVDYVOLGRLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672174 | |

| Record name | 5-Bromo-4-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-02-2 | |

| Record name | 5-Bromo-4-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-4-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4-methylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 886365-02-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and advanced material synthesis. Its strategic importance lies in the trifecta of reactive sites incorporated within its structure: a pyridine ring, a carboxylic acid moiety, and a bromine atom. This unique arrangement provides a versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates and specialized agrochemicals.[1] The pyridine core is a common feature in many biologically active molecules, while the bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, and the carboxylic acid enables esterification or amidation.

A thorough understanding of the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development. Properties such as solubility, melting point, and acidity (pKa) directly influence reaction conditions, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive analysis of the core physical characteristics of this compound, grounded in both reported data and the fundamental principles of physical organic chemistry.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical parameters for its storage, handling, and use in chemical synthesis. These properties are dictated by the molecule's structure, including its ability to form intermolecular bonds and pack into a crystal lattice.

| Property | Value | Source(s) | Notes |

| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] | - |

| Molecular Weight | 216.03 g/mol | [2][4][5] | - |

| Appearance | White to off-white or colorless to light yellow crystalline solid/powder | [1][5][6] | The color variation may depend on purity. |

| Melting Point | 63-66 °C | [1] | This value suggests moderate intermolecular forces. The presence of both a hydrogen bond donor (-COOH) and acceptor (pyridine N) contributes to the solid state at room temperature. |

| Boiling Point | 250-252 °C | [1] | Predicted value: 335.0 ± 42.0 °C[6]. The significant intermolecular forces, particularly hydrogen bonding, result in a relatively high boiling point. The discrepancy between reported and predicted values is common and highlights the need for experimental verification. |

| Density | 1.65 g/cm³ | [1] | Predicted value: 1.692 ± 0.06 g/cm³[6]. The presence of the heavy bromine atom contributes significantly to its density. |

Ionization Behavior and Acidity (pKa)

The acidity of the carboxylic acid group is a paramount feature, influencing the compound's solubility in aqueous media of varying pH and its reactivity as a nucleophile or in salt formation. The pKa is a quantitative measure of this acidity.

A predicted pKa value for this compound is approximately 3.48.[6] This value is indicative of a moderately strong carboxylic acid. The acidity is enhanced by the electron-withdrawing nature of the sp²-hybridized nitrogen atom in the pyridine ring and the electronegative bromine atom, both of which help to stabilize the resulting carboxylate anion.

This pKa value has significant practical implications. In drug development, it suggests that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated (anionic carboxylate) form. This ionization dramatically increases its affinity for polar solvents, including water.

Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can be derived from the molecular structure and pKa.

-

Aqueous Solubility : The compound is expected to have low intrinsic solubility in neutral water due to the hydrophobic pyridine ring and methyl group. However, its solubility is highly pH-dependent. In acidic solutions (pH < 2), it will be in its neutral form and likely poorly soluble. In basic solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.

-

Organic Solubility : It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[7] This is due to the polarity of the carboxylic acid and pyridine moieties.

The interplay between the molecular structure and its physical properties can be visualized as a logical flow.

Spectral Characteristics (Predicted)

-

¹H NMR : The proton NMR spectrum is expected to show two distinct aromatic proton signals in the pyridine ring region (typically ~7.0-8.5 ppm). A singlet for the methyl group protons would appear upfield (typically ~2.0-2.5 ppm). The carboxylic acid proton would be a broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.

-

¹³C NMR : The carbon NMR would display seven unique signals. The carboxyl carbon would be the most downfield signal (~160-180 ppm). The five aromatic carbons of the pyridine ring would appear in the typical aromatic region (~120-150 ppm), and the methyl carbon would be the most upfield signal (~15-25 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretch from the carboxylic acid's hydrogen bonding, typically centered around 3000 cm⁻¹. A sharp C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. C-H stretches from the aromatic ring and methyl group would appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. C=C and C=N stretching vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, standardized methods should be employed to determine the physical properties of this compound. The following represents a general workflow.

Protocol 1: Melting Point Determination (Capillary Method)

-

Preparation : Ensure the sample is dry and finely powdered.

-

Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement : Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 63 °C[1]). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: pKa Determination (Potentiometric Titration)

-

Solution Preparation : Accurately weigh approximately 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

-

Titration Setup : Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.

-

Titration : Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

-

Data Analysis : Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot.

Safety and Handling

This compound is an organic chemical that requires careful handling in a laboratory setting.

-

Hazards : It is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[3][8] It may also cause respiratory irritation.[3][8]

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]

-

Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1][7] Inert gas atmosphere (nitrogen or argon) is recommended for long-term storage.[6]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its synthetic versatility. Its physical properties—a moderate melting point, pH-dependent aqueous solubility, and the acidity of its carboxylic acid group—are direct consequences of its molecular structure. A comprehensive grasp of these characteristics is essential for any scientist aiming to leverage this building block in the design and synthesis of next-generation pharmaceuticals and functional materials. The experimental protocols and predictive data outlined in this guide serve as a foundational resource for its safe and effective application in the laboratory.

References

- Vertex AI Search Result. (n.d.). 5-Bromo-4-methyl-pyridine-2-carboxylic acid(CAS# 886365-02-2). [URL provided by grounding tool]

- PubChem. (n.d.). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester.

- 1st Scientific LLC. (n.d.). This compound. [URL provided by grounding tool]

- Smolecule. (2023, August 15). Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5. [URL provided by grounding tool]

- Apollo Scientific. (n.d.). 886365-02-2 Cas No. | this compound. [URL provided by grounding tool]

- (n.d.). The Chemical Versatility of this compound. [URL provided by grounding tool]

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET. [URL provided by grounding tool]

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. [URL provided by grounding tool]

- (n.d.). This compound: Your Key to Advanced Organic Synthesis. [URL provided by grounding tool]

- Echemi. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. [URL provided by grounding tool]

- ChemicalBook. (2025, July 16). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid | 1196154-93-4. [URL provided by grounding tool]

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 4-BroMo-5-Methyl-pyridine-2-carboxylic acid(1196154-93-4) 1 H NMR. [URL provided by grounding tool]

- AMERICAN ELEMENTS. (n.d.). This compound | CAS 886365-02-2. [URL provided by grounding tool]

- BLD Pharm. (n.d.). 64224-60-8|5-Bromo-4-pyrimidinecarboxylic acid. [URL provided by grounding tool]

- ChemicalBook. (2025, August 28). 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1. [URL provided by grounding tool]

- Frontier Specialty Chemicals. (n.d.). This compound. [URL provided by grounding tool]

- ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. [URL provided by grounding tool]

- ChemicalBook. (n.d.). 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum. [URL provided by grounding tool]

- Frontier Specialty Chemicals. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid. [URL provided by grounding tool]

- CymitQuimica. (n.d.). This compound. [URL provided by grounding tool]

- ChemicalBook. (n.d.). 5-溴-4-甲基吡啶-2-甲酸 | 886365-02-2. [URL provided by grounding tool]

- Alchem.Pharmtech. (n.d.). CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine. [URL provided by grounding tool]

- Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98 3510-66-5. [URL provided by grounding tool]

Sources

- 1. China 5-Bromo-4-methyl-pyridine-2-carboxylic acidï¼CAS# 886365-02-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. 1stsci.com [1stsci.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 5-溴-4-甲基吡啶-2-甲酸 | 886365-02-2 [m.chemicalbook.com]

- 7. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]

- 8. 886365-02-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

5-Bromo-4-methylpyridine-2-carboxylic acid molecular weight

An In-depth Technical Guide: 5-Bromo-4-methylpyridine-2-carboxylic Acid

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine core, a strategically positioned bromine atom, a carboxylic acid functional group, and a methyl substituent, endows it with significant chemical versatility. This guide provides an in-depth analysis of its core molecular properties, chemical reactivity, validated synthesis and purification protocols, and its critical applications in pharmaceutical and agrochemical research. By elucidating the causality behind its synthetic utility and providing actionable methodologies, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this compound in the creation of complex molecular architectures and novel active ingredients.

Core Molecular Profile and Physicochemical Properties

This compound, identified by the CAS Number 886365-02-2, is a substituted pyridine derivative that serves as a high-value intermediate in multi-step synthetic processes.[1][2] Its utility stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The compound is typically supplied as a stable white solid with a high degree of purity, ensuring reproducibility in sensitive synthetic applications.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 886365-02-2 | [1][3] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Typical Purity | ≥98.0% |

Chemical Structure

The structural arrangement is key to the molecule's function, with each substituent playing a defined role in its overall reactivity profile.

Caption: Synthetic utility map of the title compound.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved from commercially available starting materials. The following protocol is a representative synthesis adapted from related methodologies found in the patent literature, designed for self-validation through in-process controls.

Workflow: Synthesis via Diazotization of an Aminopyridine Precursor

This common route leverages the conversion of a stable amino-pyridine precursor into the target carboxylic acid.

Caption: Generalized synthetic workflow for the title compound.

Detailed Experimental Protocol

Causality: This procedure is based on a Sandmeyer-type reaction sequence. The initial amine is converted to a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently displaced by a hydroxyl group from water.

-

Diazotization (Step 1):

-

To a stirred solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in 10% aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

-

Rationale: The cold temperature is critical to prevent the unstable diazonium salt intermediate from decomposing prematurely. Sulfuric acid acts as both the solvent and the catalyst.

-

Validation: Progress can be monitored by TLC or by testing for the presence of nitrous acid using starch-iodide paper.

-

-

Hydrolysis (Step 2):

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes. Then, slowly warm the mixture to room temperature and subsequently heat to 50-60 °C until nitrogen gas evolution ceases.

-

Rationale: Heating the solution facilitates the displacement of the diazonium group by water (hydrolysis) to form the corresponding hydroxypyridine derivative. The cessation of gas evolution indicates the completion of the reaction.

-

Validation: The reaction is complete when no more N₂ gas is evolved. The product can be visualized by TLC against the starting material.

-

-

Work-up and Isolation (Step 3):

-

Cool the reaction mixture to room temperature and adjust the pH to ~3-4 with a saturated sodium bicarbonate solution. The product will precipitate out of the solution.

-

Rationale: The product is a carboxylic acid and is least soluble at its isoelectric point. Adjusting the pH causes it to precipitate, enabling isolation.

-

Filter the resulting solid, wash with cold water, and dry under a vacuum to yield the crude this compound.

-

-

Purification (Step 4):

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile.

-

Rationale: Recrystallization removes soluble impurities, yielding a product of high purity suitable for subsequent reactions.

-

Validation: Purity should be confirmed by analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. The final product should meet the standard of ≥98.0% purity.

-

Applications in Research and Development

The primary value of this compound is as a versatile building block for synthesizing more complex molecules with potential biological activity.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). [2]The pyridine scaffold is integral to numerous drugs targeting a wide range of diseases. Its derivatives have been investigated for antimicrobial and other therapeutic activities. [4]The ability to easily modify the C5 and C2 positions allows medicinal chemists to perform structure-activity relationship (SAR) studies to optimize lead compounds for potency and selectivity.

-

Agrochemical Innovation: In the agrochemical sector, it serves as a precursor for novel herbicides, pesticides, and plant growth regulators. The toxiphore can be tuned by modifying the substituents on the pyridine ring to achieve desired efficacy and environmental profiles.

-

Materials Science: The rigid, functionalized aromatic structure makes it a candidate for incorporation into specialty polymers, organic electronics, or functional coatings where specific electronic or binding properties are required. [4]

Handling, Storage, and Safety

As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a stable solid but should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete toxicological and handling information.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined structure and predictable, orthogonal reactivity make it an indispensable intermediate for researchers in both academic and industrial settings. Understanding its core properties, reactivity, and synthetic protocols empowers scientists to design and execute efficient synthetic routes toward complex and high-value target molecules, accelerating the pace of discovery in drug development, agrochemicals, and beyond.

References

- The Chemical Versatility of this compound. Google Vertex AI Search.

- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 - PubChem. PubChem.

- 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid - Smolecule. Smolecule.

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.

- 5-溴-4-甲基吡啶-2-甲酸 | 886365-02-2. ChemicalBook.

- This compound: Your Key to Advanced Organic Synthesis. Google Vertex AI Search.

- This compound: A Key Intermediate for Organic Synthesis. Google Vertex AI Search.

- This compound | Frontier Specialty Chemicals. Frontier Specialty Chemicals.

Sources

An In-depth Technical Guide to 5-Bromo-4-methylpyridine-2-carboxylic Acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridine-2-Carboxylic Acids

Substituted pyridine-2-carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their rigid, nitrogen-containing heterocyclic scaffold serves as a versatile bioisostere for a phenyl ring, offering improved solubility and metabolic stability in many instances. The strategic placement of functional groups on the pyridine ring allows for precise modulation of a molecule's physicochemical properties and its interactions with biological targets. Among this important class of compounds, 5-Bromo-4-methylpyridine-2-carboxylic acid has emerged as a particularly valuable building block. Its trifunctional nature—a carboxylic acid for amide bond formation or as a directing group, a bromine atom for cross-coupling reactions, and a methyl group for steric and electronic tuning—provides a rich platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this versatile intermediate.

Physicochemical Properties and Identification

This compound, also known as 5-Bromo-4-methylpicolinic acid, is typically a white to off-white solid at room temperature. Its key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| CAS Number | 886365-02-2 | Multiple suppliers |

| Molecular Formula | C₇H₆BrNO₂ | PubChem |

| Molecular Weight | 216.03 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial suppliers |

| Purity | Typically ≥98.0% | Commercial suppliers |

| Solubility | Soluble in methanol and other polar organic solvents | ChemicalBook[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the oxidation of 5-bromo-2,4-dimethylpyridine. The following protocol is a representative example of this transformation.

Experimental Protocol: Oxidation of 5-bromo-2,4-dimethylpyridine

This protocol is based on the well-established oxidation of methyl groups on a pyridine ring to carboxylic acids.

Materials and Reagents:

-

5-Bromo-2,4-dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer hotplate

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, suspend 5-bromo-2,4-dimethylpyridine (1 equivalent) in water.

-

Addition of Oxidant: While stirring vigorously, heat the suspension to 80-90 °C. Add potassium permanganate (KMnO₄) (approximately 4-5 equivalents) portion-wise over 2-3 hours. The exothermic reaction should be carefully controlled to maintain the temperature within the desired range. The purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction typically requires several hours to go to completion.

-

Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate will be present. Cautiously add a saturated aqueous solution of sodium bisulfite to quench any excess potassium permanganate until the purple color is no longer visible. Filter the mixture through a pad of Celite® using a Buchner funnel to remove the manganese dioxide. Wash the filter cake with hot water.

-

Isolation of the Product: Combine the filtrate and the aqueous washes. Cool the solution in an ice bath and acidify to a pH of 3-4 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified solid under vacuum.

Causality Behind Experimental Choices:

-

Portion-wise addition of KMnO₄: This is crucial to control the exothermicity of the oxidation reaction and prevent a runaway reaction.

-

Heating: The oxidation of the methyl group requires elevated temperatures to proceed at a reasonable rate.

-

Acidification: The product exists as its carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, which is less soluble in water.

Caption: Common cross-coupling reactions of the title compound.

Representative Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical attention.

-

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its strategic substitution pattern allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, making it an essential tool for the construction of complex molecules in the pharmaceutical and agrochemical industries. [2]A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to leverage its full potential in their synthetic endeavors.

References

-

Xingrui Pharma. (2025). This compound: A Key Intermediate for Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Perrone, S., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2579-2589. doi:10.3390/molecules15042579. Available from: [Link]

-

Xingrui Pharma. (n.d.). This compound: Your Key to Advanced Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester. Retrieved from [Link]

-

Khan, I., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1). Available from: [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Xingrui Pharma. (n.d.). The Chemical Versatility of this compound. Retrieved from [Link]

-

Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. doi:10.3390/molecules22020203. Available from: [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. doi:10.1021/acs.orglett.1c01445. Available from: [Link]

-

Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry-A European Journal, 23(63), 15818-15822. doi:10.1002/chem.201704257. Available from: [Link]

-

PubChem. (n.d.). 5-Bromo-2,4-dimethylpyridine. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 941294-57-1 | 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]

Sources

Spectroscopic Data of 5-Bromo-4-methylpyridine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-4-methylpyridine-2-carboxylic acid, a key building block in modern medicinal chemistry and organic synthesis.[1] As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the scientific principles behind the spectral features, ensuring both theoretical soundness and practical applicability in a research and development setting.

Introduction to this compound

This compound (CAS No: 886365-02-2) is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility is primarily derived from the strategic placement of its functional groups: a carboxylic acid for amide couplings and other derivatizations, a bromine atom which is amenable to a wide range of cross-coupling reactions, and a methyl group that can influence the steric and electronic properties of the final molecule. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound, which is often a critical starting material in multi-step synthetic sequences.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Figure 1: Molecular structure of this compound with atom numbering.

The following sections will detail the predicted spectroscopic data based on the analysis of this structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR provides information on the number of distinct proton environments and their connectivity. The chemical shift (δ) is influenced by the electronic environment of the proton, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H, -COOH |

| ~8.60 | singlet | 1H, H6 |

| ~8.15 | singlet | 1H, H3 |

| ~2.50 | singlet | 3H, -CH₃ |

Interpretation: The ¹H NMR spectrum is expected to be relatively simple, reflecting the substitution pattern of the pyridine ring. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift. The two aromatic protons, H3 and H6, are predicted to be singlets due to the absence of adjacent protons for coupling. Their distinct chemical shifts arise from the different electronic environments created by the neighboring substituents. The methyl protons are expected to appear as a sharp singlet in the aliphatic region.

Figure 2: Predicted distinct proton environments in this compound.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule and their electronic environments.

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Proton decoupling is typically used to simplify the spectrum to a series of singlets.

-

Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C7 (-COOH) |

| ~152.0 | C2 |

| ~150.0 | C6 |

| ~145.0 | C4 |

| ~125.0 | C3 |

| ~120.0 | C5 |

| ~18.0 | C8 (-CH₃) |

Interpretation: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carboxylic acid carbon (C7) will be the most downfield signal. The five aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached substituents. The methyl carbon (C8) will be the most upfield signal.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Experimental Protocol:

-

Prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic grade potassium bromide.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be subtracted from the sample spectrum.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| Below 800 | C-Br stretch | Bromo group |

Interpretation: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group, including a very broad O-H stretch and a strong C=O stretch.[2] The presence of the substituted pyridine ring will be confirmed by the aromatic C=C and C=N stretching vibrations. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer structural clues.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 215/217 | [M-H]⁻ (Negative ion mode), isotopic pattern for one bromine atom |

| 216/218 | [M+H]⁺ (Positive ion mode), isotopic pattern for one bromine atom |

| 171/173 | Loss of COOH from [M+H]⁺ |

| 198/200 | Loss of H₂O from [M+H]⁺ |

Interpretation: The most crucial feature in the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[3] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group or a molecule of water.

Figure 3: A plausible fragmentation pathway for this compound in positive ion mode mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust methodology for its structural confirmation and purity assessment. While the data presented in this guide are predicted based on established principles and analysis of related structures, they offer a strong foundation for researchers and drug development professionals working with this important synthetic intermediate. The outlined experimental protocols represent standard practices that will enable the acquisition of high-quality, reliable spectroscopic data.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-4-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methylpyridine-2-carboxylic acid is a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a substituted pyridine ring, presents a unique fingerprint in Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry workflows. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, outlines a protocol for its acquisition, and discusses the key spectral features based on established principles of NMR spectroscopy.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is essential to first analyze the molecular structure and identify the distinct proton environments.

Figure 1: Molecular structure of this compound highlighting the distinct proton environments.

The structure of this compound (CAS No: 886365-02-2) contains four distinct types of protons that will give rise to separate signals in the ¹H NMR spectrum:

-

Carboxylic Acid Proton (-COOH): A single, exchangeable proton.

-

Pyridine Ring Protons (H-3 and H-6): Two aromatic protons on the pyridine ring.

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

Predicted ¹H NMR Spectrum and Interpretation

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 10.0 - 13.0 | Singlet (broad) | - | The chemical shift is highly dependent on solvent and concentration. The signal will disappear upon D₂O exchange.[1][2] |

| H-6 | ~ 8.5 | Singlet | - | Deshielded due to the proximity to the nitrogen atom and the electron-withdrawing carboxylic acid group. No adjacent protons to couple with. |

| H-3 | ~ 7.8 | Singlet | - | Influenced by the electron-donating methyl group and the electron-withdrawing bromine atom. No adjacent protons to couple with. |

| -CH₃ | ~ 2.4 | Singlet | - | Typical chemical shift for a methyl group attached to an aromatic ring. |

In-depth Analysis of Spectral Features

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 9 and 12 ppm.[1] Its exact chemical shift is sensitive to factors such as solvent, concentration, and temperature due to variations in hydrogen bonding.[2][3] A key method for identifying this peak is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium, leading to the disappearance of its corresponding signal.[1][4]

Aromatic Protons (H-3 and H-6)

The pyridine ring contains two aromatic protons at positions 3 and 6.

-

H-6: This proton is situated ortho to the electron-withdrawing carboxylic acid group and adjacent to the electronegative nitrogen atom. This electronic environment leads to significant deshielding, and its signal is expected to appear at a high chemical shift, likely around 8.5 ppm. Due to the absence of adjacent protons, this signal will appear as a singlet.

-

H-3: The chemical shift of this proton is influenced by the opposing effects of the para bromine atom (electron-withdrawing) and the meta methyl group (weakly electron-donating). It is expected to be less deshielded than H-6, with a predicted chemical shift around 7.8 ppm. This signal will also be a singlet as there are no vicinal protons.

The analysis of the ¹H NMR spectrum of pyridine itself and its substituted derivatives shows that substituent effects can be used to predict chemical shifts with reasonable accuracy.[5][6]

Methyl Protons (-CH₃)

The three protons of the methyl group are chemically equivalent and are expected to give rise to a single, sharp signal. The typical chemical shift for a methyl group attached to a pyridine ring is in the range of 2.3-2.5 ppm. This signal will appear as a singlet due to the absence of any adjacent protons.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the carboxylic acid without significant interaction is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids as it can help in observing the acidic proton due to its hydrogen bond accepting nature. Chloroform-d (CDCl₃) can also be used, but the carboxylic acid proton signal may be broader or exchange more readily with residual water.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Field Strength: A spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

-

Spectral Width (sw): A spectral width of at least 15 ppm is necessary to ensure the observation of the downfield carboxylic acid proton.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative ratios of the different types of protons.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of the proton signals, especially in more complex molecules, two-dimensional (2D) NMR techniques can be employed.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, since all signals are predicted to be singlets, no cross-peaks would be expected, confirming the lack of proton-proton coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of the corresponding ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful to confirm the assignment of the aromatic protons by observing correlations to the carboxylic carbon and the methyl carbon.

The use of these techniques provides a robust method for complete structural elucidation.[7]

Figure 2: A generalized workflow for the acquisition and analysis of a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct singlet signals corresponding to the carboxylic acid proton, the two aromatic protons, and the methyl group protons. The downfield chemical shift of the carboxylic acid proton and its exchangeability with D₂O are key identifying features. A systematic approach to sample preparation, data acquisition, and processing is essential for obtaining a high-quality spectrum. For unequivocal structural verification, particularly in the context of drug discovery and development, the use of 2D NMR techniques is highly recommended. This comprehensive guide provides the foundational knowledge for researchers and scientists to confidently interpret the ¹H NMR spectrum of this important synthetic intermediate.

References

-

Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester. PubChem. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

This compound: Your Key to Advanced Organic Synthesis. Apolloscientific. [Link]

-

Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent? ResearchGate. [Link]

-

Why am I not seeing the -COOH peak of this dye when I take NMR? Reddit. [Link]

-

Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

-

The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Methyl 4-bromo-5-methylpicolinate. PubChem. [Link]

-

Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications. [Link]

-

Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]

-

ESI for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

Acid Unknowns Docx. chem.ucla.edu. [Link]

-

This compound. AMERICAN ELEMENTS. [Link]

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹³C NMR of 5-Bromo-4-methylpyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4-methylpyridine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum by analyzing substituent effects on the pyridine scaffold. It presents a detailed, field-proven experimental protocol for sample preparation, data acquisition, and processing. By synthesizing foundational NMR principles with practical application, this guide serves as an authoritative resource for the structural elucidation of complex heterocyclic compounds.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

In the structural elucidation of organic molecules, ¹³C NMR spectroscopy is an indispensable tool, providing direct insight into the carbon skeleton.[1] For heterocyclic compounds, which form the core of countless pharmaceuticals and bioactive molecules, ¹³C NMR is particularly powerful. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects within the aromatic ring.[2][3]

Unlike ¹H NMR, standard proton-decoupled ¹³C NMR spectra offer simplified, singlet peaks for each unique carbon environment, avoiding complex splitting patterns and often resolving ambiguities caused by signal overlap in proton spectra.[4] This guide will focus on this compound, a polysubstituted pyridine derivative, to illustrate the principles and practices of ¹³C NMR analysis from first principles to experimental validation.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The chemical shifts in a substituted pyridine ring can be predicted with reasonable accuracy by understanding the additive nature of substituent chemical shifts (SCS).[5] This approach involves starting with the known chemical shifts of the parent heterocycle (pyridine) and adjusting them based on the electronic effects (inductive and resonance) of each substituent.

Base Chemical Shifts of Pyridine

The pyridine ring presents a unique electronic landscape due to the electronegative nitrogen atom, which deshields the adjacent (α) and the opposite (γ) carbons. The accepted chemical shifts for pyridine in a neutral deuterated solvent are approximately:

-

C2, C6 (α-carbons): ~150 ppm

-

C3, C5 (β-carbons): ~124 ppm

-

C4 (γ-carbon): ~136 ppm[6]

Analysis of Substituent Effects

The structure of this compound features three distinct substituents, each imparting a predictable influence on the ring's carbon environments.

-

Carboxylic Acid (-COOH) at C2: The carboxyl group is strongly electron-withdrawing. Its carbon atom typically resonates in the 160-185 ppm range.[7] It will significantly deshield the attached carbon (C2, ipso-effect) and the adjacent carbon (C3, ortho-effect).

-

Methyl (-CH₃) at C4: The methyl group is a weak electron-donating group. The methyl carbon itself appears far upfield (10-15 ppm).[7] It will cause a downfield shift at the point of attachment (C4, ipso-effect) and shield the adjacent carbons (C3 and C5, ortho-effect).

-

Bromine (-Br) at C5: Bromine is an electronegative halogen that exerts a strong deshielding (downfield) ipso-effect on the carbon it is attached to (C5). Its influence on other ring positions is more complex, involving both inductive withdrawal and resonance effects.

Predicted ¹³C NMR Chemical Shifts

By synthesizing data from literature on similarly substituted pyridines, we can predict the chemical shifts for each of the seven unique carbon atoms in the molecule.[5][8] The molecule lacks symmetry, so seven distinct signals are expected.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~165-170 | Typical range for a carboxylic acid attached to an aromatic ring.[9] |

| C2 | ~152-156 | Base C2 is ~150 ppm; deshielded by the attached -COOH group. |

| C3 | ~128-132 | Base C3 is ~124 ppm; deshielded by ortho -COOH and ortho -CH₃ effects. |

| C4 | ~145-150 | Base C4 is ~136 ppm; significantly deshielded by the attached -CH₃ group (ipso-effect). |

| C5 | ~118-122 | Base C5 is ~124 ppm; strongly deshielded by the ipso-effect of Bromine, but shielded by the ortho -CH₃. The net effect can be complex. |

| C6 | ~150-154 | Base C6 is ~150 ppm; influenced by the meta -COOH and ortho -Br substituents. |

| -CH₃ | ~18-22 | Typical range for a methyl group on an aromatic ring. |

Visualizing the Molecular Structure

A clear representation of the molecule and its carbon assignments is crucial for spectral interpretation.

Caption: Structure of this compound.

Experimental Protocol for Spectrum Acquisition

The acquisition of a high-quality ¹³C NMR spectrum requires meticulous sample preparation and correctly configured instrument parameters. This protocol is a self-validating system designed for accuracy and reproducibility.

Step-by-Step Sample Preparation

-

Material Weighing: Accurately weigh 50-100 mg of this compound.[10] A higher concentration is necessary for ¹³C NMR due to its low natural abundance (~1.1%) and lower gyromagnetic ratio compared to ¹H.[11]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its polarity and ability to form hydrogen bonds. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are also viable alternatives.

-

Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] Gentle vortexing or warming may be required to achieve complete dissolution.

-

Filtration and Transfer: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[13]

-

Internal Standard (Optional but Recommended): While the solvent signal can be used for referencing, adding a drop of an internal standard like Tetramethylsilane (TMS) for organic solvents provides a precise 0 ppm reference point.[10]

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.[14]

NMR Instrument Parameters (Based on a 400 MHz Spectrometer)

-

Experiment Setup: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This uses a 30° pulse angle and includes Nuclear Overhauser Effect (NOE) enhancement.[12]

-

Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample to ensure maximum energy transfer and sensitivity.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to a range of ~220-240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, including the carbonyl and any potential impurities, are captured.[2]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[12]

-

Relaxation Delay (D1): A delay of 2 seconds is a standard starting point.[12] For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary, but for qualitative structural confirmation, 2 seconds is sufficient.[15]

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[12]

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

-

Baseline Correction: Apply a polynomial baseline correction to remove any broad humps or distortions.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the known solvent peak to its accepted value (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Experimental Workflow Diagram

The entire process from sample to final spectrum can be visualized as a logical workflow.

Caption: Standard workflow for ¹³C NMR analysis.

Conclusion

The structural analysis of this compound via ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of substituent effects and executed through rigorous experimental technique. This guide has provided a dual framework: a theoretical prediction of the ¹³C spectrum based on established additive models and a detailed, practical protocol for its empirical acquisition. By following these methodologies, researchers can confidently assign the carbon skeleton of this and other complex heterocyclic molecules, a critical step in chemical synthesis, quality control, and drug discovery pipelines.

References

-

St. Thomas, I. Brühl, D. Heilmann, & E. Kleinpeter. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

F. Coletta, A. Gambaro, & G. Rigatti. (n.d.). Substituent Effects on the 13 C -NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

National Institute of Standards and Technology. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

Testbook. (n.d.). [Solved] The correct match of 13C NMR chemical shift values (&de. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Practical Guidelines for 13 C-Based NMR Metabolomics. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

ACS Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

-

Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. mdpi.com [mdpi.com]

- 6. testbook.com [testbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-methylpyridine-2-carboxylic acid

Introduction

5-Bromo-4-methylpyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug development.[1][2] Its structural complexity, featuring a substituted pyridine ring with a halogen, a methyl group, and a carboxylic acid, necessitates robust analytical techniques for unequivocal identification and characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, providing precise molecular weight determination and invaluable structural information through controlled fragmentation. This guide offers an in-depth exploration of the mass spectrometric behavior of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, predict fragmentation pathways, and provide a practical protocol for its analysis.

Rationale for Ionization Technique: Electrospray Ionization (ESI)

The choice of ionization technique is paramount for the successful mass spectrometric analysis of any compound. For this compound, Electrospray Ionization (ESI) is the most appropriate method. This is due to the polar nature of the carboxylic acid group and the nitrogen atom in the pyridine ring.[3]

Causality behind selecting ESI:

-

Polarity and Chargeability: The carboxylic acid moiety is readily deprotonated in the negative ion mode ([M-H]⁻) or the pyridine nitrogen can be protonated in the positive ion mode ([M+H]⁺), making the molecule pre-charged in solution and ideal for ESI.

-

Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process. This is crucial for preserving the intact molecular ion, which is essential for accurate molecular weight determination.

-

Thermal Lability: While this compound is not exceptionally labile, harsher ionization methods like Electron Ionization (EI) could induce premature fragmentation, potentially leading to the absence of a clear molecular ion peak.

The analysis can be performed in both positive and negative ion modes, and the choice often depends on the specific information sought and the sample matrix. For general characterization, the positive ion mode is often preferred due to the basicity of the pyridine nitrogen, which readily accepts a proton.

Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to its structural confirmation. The fragmentation pattern is influenced by the interplay of the carboxylic acid group, the bromine atom, and the methyl-substituted pyridine ring. Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating these pathways by isolating the precursor ion and inducing fragmentation through collision-induced dissociation (CID).

The following fragmentation pathways are predicted based on established principles for carboxylic acids, halogenated compounds, and pyridine derivatives:

-

Initial Protonation: In positive mode ESI, the molecule will be protonated, likely at the pyridine nitrogen, to form the precursor ion [M+H]⁺.

-

Decarboxylation: A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂), resulting in a fragment ion with a mass 44 Da lower than the precursor ion.

-

Loss of Water: The protonated carboxylic acid group can readily lose a molecule of water (H₂O), leading to a fragment ion with a mass 18 Da lower than the precursor ion.

-

Debromination: The bromine atom can be lost as a radical (Br•), resulting in a significant fragment ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key indicator in the mass spectrum for all bromine-containing fragments.

-

Loss of Methyl Radical: The methyl group can be lost as a radical (CH₃•), resulting in a fragment ion with a mass 15 Da lower than the precursor ion.

-

Pyridine Ring Fragmentation: While the pyridine ring is relatively stable, at higher collision energies, it can undergo ring opening and subsequent fragmentation, leading to smaller fragment ions.

Below is a DOT language script for a Graphviz diagram illustrating the predicted fragmentation pathways.

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

Experimental Protocol: Acquiring the Mass Spectrum

This section provides a detailed, step-by-step methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimize desolvation and cone gas flow rates according to the instrument manufacturer's recommendations.

-

MS Scan Range: m/z 50-300 for full scan analysis.

-

MS/MS Analysis:

-

Select the protonated precursor ion ([M+H]⁺) for fragmentation.

-

Apply a range of collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

-

Data Presentation: Expected Mass-to-Charge Ratios

The following table summarizes the expected m/z values for the key ions of this compound (Molecular Formula: C₇H₆BrNO₂; Monoisotopic Mass: 214.9585 Da).

| Ion | Formula | Monoisotopic Mass (Da) | Expected m/z |

| [M+H]⁺ | [C₇H₇BrNO₂]⁺ | 215.9663 | 215.97 |

| [M+H - H₂O]⁺ | [C₇H₅BrNO]⁺ | 197.9558 | 197.96 |

| [M+H - CO₂]⁺ | [C₆H₇BrN]⁺ | 171.9816 | 171.98 |

| [M+H - Br]⁺ | [C₇H₇NO₂]⁺ | 137.0477 | 137.05 |

| [M+H - CH₃]⁺ | [C₆H₄BrNO₂]⁺ | 200.9425 | 200.94 |

Note: The observed m/z values will show the characteristic isotopic pattern of bromine.

Conclusion

The mass spectrometric analysis of this compound, particularly utilizing ESI-MS/MS, provides a powerful tool for its unambiguous identification and structural elucidation. By understanding the principles of ionization and the predictable fragmentation pathways of its constituent functional groups, researchers can confidently interpret the resulting mass spectra. The methodologies and predicted fragmentation patterns outlined in this guide serve as a robust framework for the analysis of this important compound and its analogues in various research and development settings.

References

-

THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. Available at: [Link]

-

This compound: Your Key to Advanced Organic Synthesis. Autech Industry Co., Limited. Available at: [Link]

-

2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2. PubChem. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]

-

Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Available at: [Link]

-

Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. PubMed. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. The Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available at: [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]